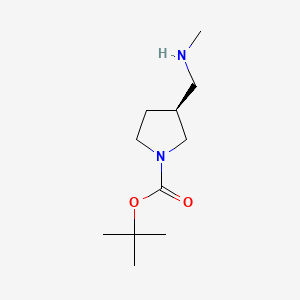

(S)-叔丁基 3-((甲基氨基)甲基)吡咯烷-1-羧酸酯

描述

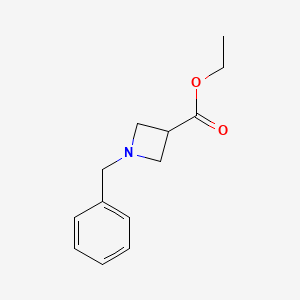

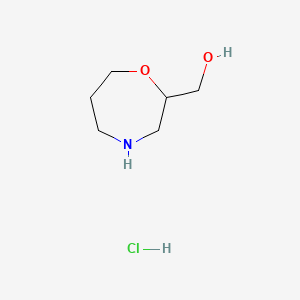

“(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” is a compound that belongs to the class of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of pyrrolidines involves various methods. One efficient method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The molecular structure of “(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” can be determined using various methods such as Fourier-transform infrared spectroscopy (FTIR) and Density Functional Theory (DFT) calculations . The DFT calculated bond parameters and harmonic vibrations are predicted in very good agreement with experimental data .Chemical Reactions Analysis

Pyrrolidines, including “(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate”, can undergo various chemical reactions. For instance, a synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C (sp3)-C (sp2) cross-couplings with the extrusion of formaldehyde .科学研究应用

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

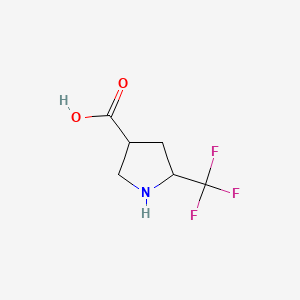

This research demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. The process underscores the utility of tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate derivatives in facilitating the preparation of complex organic molecules with potential applications in medicinal chemistry and agrochemicals Iminov et al., 2015.

Synthesis and Crystal Structure Analysis

Another study focused on the synthesis and crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, showcasing the compound's structural significance and its potential as a scaffold in drug design and development. The detailed X-ray diffraction studies provided insights into its molecular conformation and the possibilities for further chemical modifications Naveen et al., 2007.

Enantioselective Nitrile Anion Cyclization

Research on enantioselective nitrile anion cyclization to substituted pyrrolidines described a highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This study highlighted the compound's relevance in asymmetric synthesis, offering a practical approach to generating chiral pyrrolidines with high yield and enantiomeric excess, underlining its importance in the synthesis of biologically active compounds Chung et al., 2005.

Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives

A novel approach to the synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates in a continuous flow process was reported. This method leveraged the in situ hydrolysis of t-butyl esters, demonstrating the compound's role in streamlining the synthesis of complex heterocycles and highlighting its potential for industrial-scale chemical synthesis Herath and Cosford, 2010.

Design and Synthesis of Influenza Neuraminidase Inhibitors

The compound also played a key role in the design and synthesis of potent influenza neuraminidase inhibitors. The study showcased the development of a potent inhibitor, highlighting the compound's utility in medicinal chemistry for the development of antiviral agents Wang et al., 2001.

属性

IUPAC Name |

tert-butyl (3S)-3-(methylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTNESNBEPKXRB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716746 | |

| Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

1245642-79-8 | |

| Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)

![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)